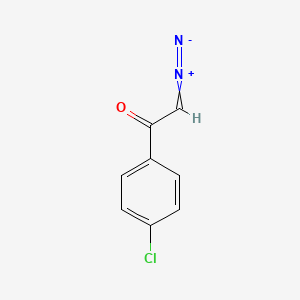
1-(4-Chlorophenyl)-2-diazo-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone,1-(4-chlorophenyl)-2-diazo- is a chemical compound with the molecular formula C8H6ClN2O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a diazo group at the alpha position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo- typically involves the diazotization of 1-(4-chlorophenyl)ethanone. The process begins with the preparation of 1-(4-chlorophenyl)ethanone, which can be synthesized through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-(4-chlorophenyl)ethanone is then subjected to diazotization using a diazotizing agent like sodium nitrite in the presence of an acid, usually hydrochloric acid, to yield Ethanone,1-(4-chlorophenyl)-2-diazo-.
Industrial Production Methods
Industrial production of Ethanone,1-(4-chlorophenyl)-2-diazo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Ethanone,1-(4-chlorophenyl)-2-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetic acid, while reduction can produce 1-(4-chlorophenyl)ethylamine.
科学研究应用
Ethanone,1-(4-chlorophenyl)-2-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethanone,1-(4-chlorophenyl)-2-diazo- involves its interaction with molecular targets such as enzymes and proteins. The diazo group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)ethanone: A precursor in the synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo-.
4-Chloroacetophenone: Another related compound with similar structural features.
1-(4-Chlorophenyl)ethylamine: A reduction product of Ethanone,1-(4-chlorophenyl)-2-diazo-.
Uniqueness
Ethanone,1-(4-chlorophenyl)-2-diazo- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
3282-33-5 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
InChI 键 |
ZDKVKKYKIPGOBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


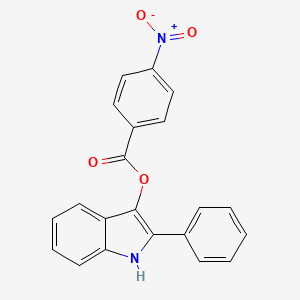
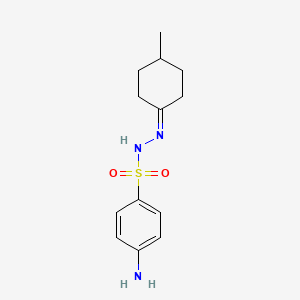
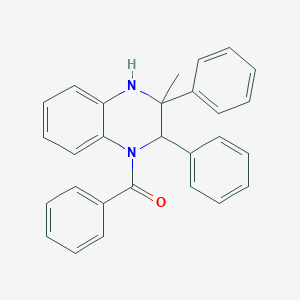

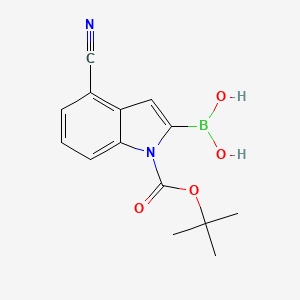
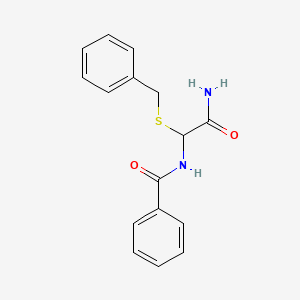
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
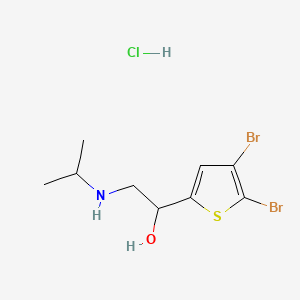
![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
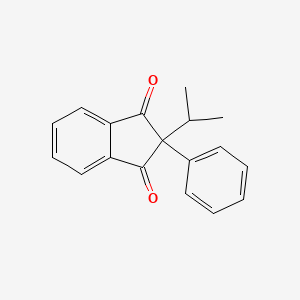
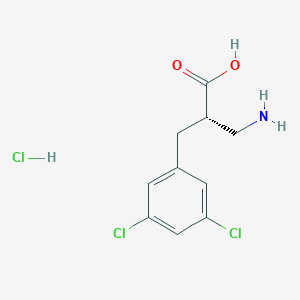

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
